2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro and methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a different position of the methoxy group.
2,4-difluoro-N-[2-ethoxy-2-(3-methoxyphenyl)ethyl]benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both difluoro and methoxy groups can enhance its stability and binding properties, making it a valuable compound for various applications.
Biological Activity
2,4-Difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18F2N2O3
- Molecular Weight : 344.34 g/mol
This compound features a benzamide backbone with two fluorine atoms and methoxy groups that may influence its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro. It reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for both strains .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and inflammation pathways.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammatory responses .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives, including this compound. The results showed that this compound significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner. Further investigations revealed that the mechanism involved apoptosis induction through caspase activation .
Case Study 2: Anti-inflammatory Effects
A recent study explored the anti-inflammatory potential of this compound in a mouse model of acute inflammation induced by carrageenan. The administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .
Data Table
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-13-5-3-4-11(8-13)16(23-2)10-20-17(21)14-7-6-12(18)9-15(14)19/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUYNLGQZSXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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